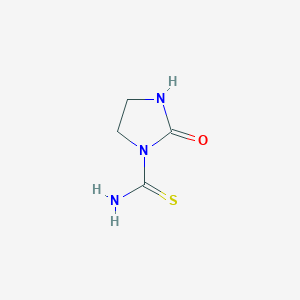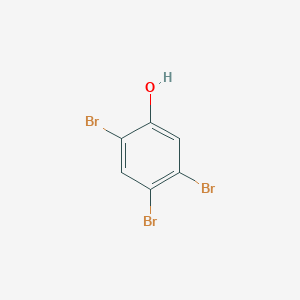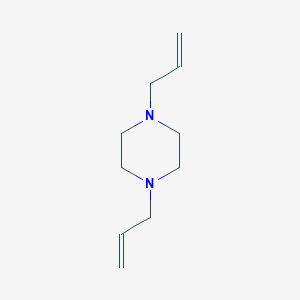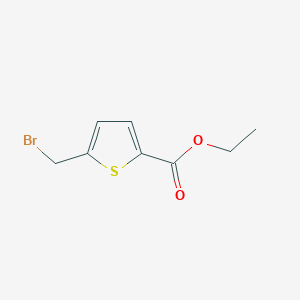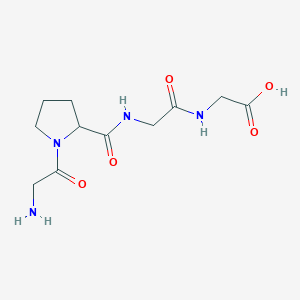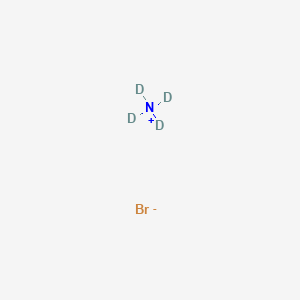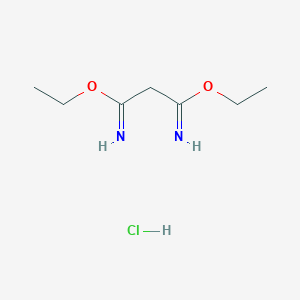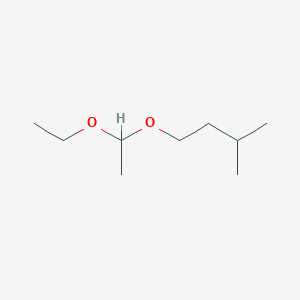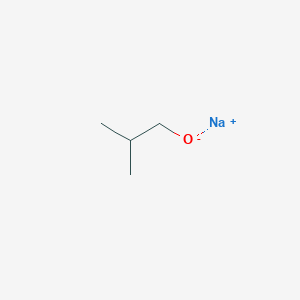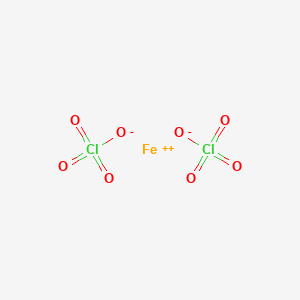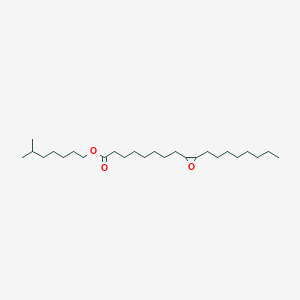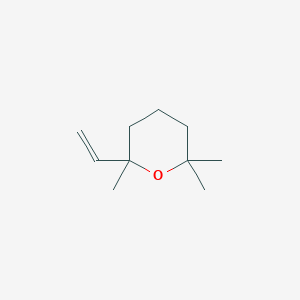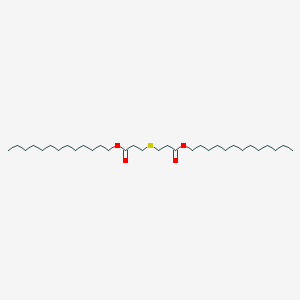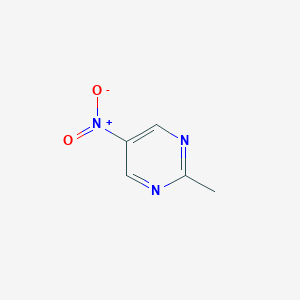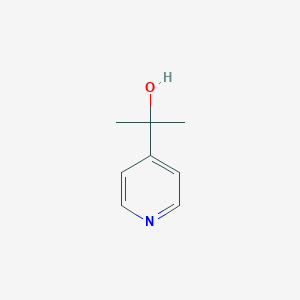
2-(4-Pyridyl)-2-propanol
概要
説明
Synthesis Analysis
The synthesis of compounds related to 2-(4-Pyridyl)-2-propanol involves a variety of chemical modifications and reactions. For instance, the reduction products of 2-phenyl-1,3-di(4-pyridyl)-2-propanol have been explored through dehydration, alkylation, and hydrogenation, yielding a range of novel compounds (Derieg, Brust, & Fryer, 1966). Additionally, insertion chemistry involving Cp*2Y(2-pyridyl) has led to the unexpected CO insertion product, showcasing the complex reactions this class of compounds can undergo (Deelman et al., 1994).
Molecular Structure Analysis
The molecular structures of related compounds are determined through various analytical methods, including X-ray diffraction. This analysis provides insights into the geometrical arrangement and bonding nature of the atoms in the compound, which is crucial for understanding its reactivity and properties. For example, the molecular structure of W(CO)5-pyridine-π-acceptor complexes has been elucidated, revealing significant distortions and solvatochromism effects (Hameed, Rybarczyk-Pirek, & Zakrzewski, 2002).
Chemical Reactions and Properties
2-(4-Pyridyl)-2-propanol and its derivatives participate in a range of chemical reactions, leading to the formation of diverse compounds. These reactions include cycloadditions, electrophilic substitutions, and metal-catalyzed transformations, which contribute to the compound's versatile chemical properties. The interaction with dialkylzinc to form optically active pyridyl alcohols underlines the potential of these compounds in asymmetric synthesis (Ishizaki & Hoshino, 1994).
科学的研究の応用
Catalytic Hydroboration of Alkynes
- Scientific Field : Chemistry, specifically catalysis .
- Application Summary : An ionic metal–organic-framework (MOF) containing nanoscale channels was assembled from ditopic 4′-pyridyl-2,2′:6′,2′′-terpyridine (pytpy) and a simple iron (II) salt. This MOF was used as a precatalyst for syn-selective hydroboration of alkynes .
- Methods of Application : The MOF was assembled by classic octahedral (pytpy) 2 Fe II cations as linkers and octa-coordinate FeCl 2 centers as nodes. The charges of the cationic framework were balanced with anionic Cl 3 FeOFeCl 3 in its void channels .
- Results or Outcomes : The new Fe-based MOF material led to the synthesis of a range of trans-alkenylboronates in good yields. The larger scale applicability and recyclability of the new MOF catalyst was further explored .
Synthesis of Silver Complexes
- Scientific Field : Chemistry, specifically coordination chemistry .
- Application Summary : Three silver-based complexes were synthesized via the reactions of AgNO 3, 1,2-bis (4-pyridyl)ethane (bpa), and 2-bromoterephthalic acid (H 2 Brtp), 2,3-dicarboxyl- (2′,3′-dicarboxylazophenyl)benzene (H 4 dcdcpb) or 4,4′-oxybisbenzoic acid (H 2 oa) in aqueous alcohol/ammonia solution at room temperature .
- Methods of Application : The complexes were synthesized via reactions in aqueous alcohol/ammonia solution at room temperature. The complexes consist of 1D infinite cationic [Ag (bpa)] n+ n chains, interspersed with non-coordinated and completely deprotonated Brtp 2− or partly deprotonated Hdcdcpb 3− anions acting as discrete counter-ions to balance the charge .
- Results or Outcomes : All three complexes exhibit luminescent properties, which can be assigned to ligand-to-metal charge transfer and Ag…Ag interactions .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-pyridin-4-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-8(2,10)7-3-5-9-6-4-7/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQVCDIJDUVSID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404483 | |
| Record name | 2-(4-Pyridyl)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Pyridyl)-2-propanol | |
CAS RN |
15031-78-4 | |
| Record name | α,α-Dimethyl-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15031-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Pyridyl)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Pyridyl)-2-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


